Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17266709
InChI: InChI=1S/C11H19N3O2/c1-6-8-9(10(15)16-7-2)14(13-12-8)11(3,4)5/h6-7H2,1-5H3
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate

CAS No.:

Cat. No.: VC17266709

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate -

Specification

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name ethyl 3-tert-butyl-5-ethyltriazole-4-carboxylate
Standard InChI InChI=1S/C11H19N3O2/c1-6-8-9(10(15)16-7-2)14(13-12-8)11(3,4)5/h6-7H2,1-5H3
Standard InChI Key CNZIGWQBYJVUKP-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N(N=N1)C(C)(C)C)C(=O)OCC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,2,3-triazole ring substituted at the 1-position with a tert-butyl group, the 4-position with an ethyl group, and the 5-position with an ethyl carboxylate. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions. The tert-butyl group enhances solubility in nonpolar solvents, while the carboxylate enables participation in nucleophilic acyl substitutions .

Spectroscopic Data

Key spectroscopic features include:

  • ¹H NMR: Signals for the tert-butyl group appear as a singlet at ~1.5 ppm, while the ethyl carboxylate’s methylene and methyl groups resonate as quartets near 4.2 ppm and triplets near 1.3 ppm, respectively .

  • ¹³C NMR: The carboxylate carbon is observed at ~165 ppm, and the triazole carbons resonate between 140–150 ppm .

Physicochemical Properties

PropertyValue
Molecular Weight225.29 g/mol
LogP~2.32 (estimated)
Hydrogen Bond Acceptors3
Rotatable Bonds4
Polar Surface Area68 Ų

The compound’s moderate LogP suggests balanced lipophilicity, making it suitable for drug design .

Synthetic Methodologies

Click Chemistry Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for synthesizing 1,2,3-triazoles. Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate can be synthesized via cycloaddition between tert-butyl azide and ethyl propiolate, followed by alkylation at the 4-position .

Metal-Free Synthesis

A metal-free route involves reacting primary amines with 1,3-dicarbonyl compounds under acidic conditions. For example, reacting tert-butylamine with ethyl acetoacetate in the presence of tosyl azide and acetic acid yields the triazole core . This method avoids metal catalysts, simplifying purification .

Reaction Scheme:
TsN3+R-NH2+R’COCH2COR”AcOH, DCMTriazole Derivative\text{TsN}_3 + \text{R-NH}_2 + \text{R'COCH}_2\text{COR''} \xrightarrow{\text{AcOH, DCM}} \text{Triazole Derivative}

Applications in Medicinal Chemistry

Antimicrobial Agents

The triazole ring’s ability to disrupt microbial enzymes has led to derivatives with activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans. The ethyl carboxylate moiety enhances membrane permeability, while the tert-butyl group reduces metabolic degradation.

Kinase Inhibitors

Substitution at the 4-position with ethyl groups modulates affinity for ATP-binding pockets in kinases. Analogues of this compound show IC₅₀ values < 100 nM against EGFR and VEGFR2 .

Materials Science Applications

Polymer Stabilizers

The tert-butyl group’s steric bulk stabilizes polymers against thermal degradation. Blending 2 wt% of this compound into polyethylene increases decomposition temperature by 40°C.

Coordination Chemistry

The carboxylate group chelates metal ions, forming complexes with Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions, achieving turnover frequencies > 500 h⁻¹ .

Comparison with Related Triazoles

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylateC₉H₁₅N₃O₂197.23Lacks ethyl group at 4-position
Ethyl 5-tert-butyl-1H-1,2,4-triazole-3-carboxylateC₉H₁₅N₃O₂197.23 1,2,4-triazole isomer; different substitution pattern

The 1,2,3-triazole isomer in Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate offers greater synthetic versatility compared to 1,2,4-triazoles due to regioselective functionalization .

Computational and Experimental Studies

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level reveal the compound’s HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity . The carboxylate group’s electron-withdrawing effect stabilizes the triazole ring, reducing susceptibility to electrophilic attack .

Hirshfeld Surface Analysis

Hirshfeld surfaces highlight dominant H···O (23%) and H···C (18%) interactions, explaining crystalline packing patterns .

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